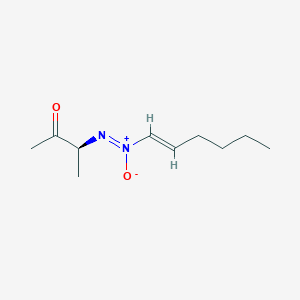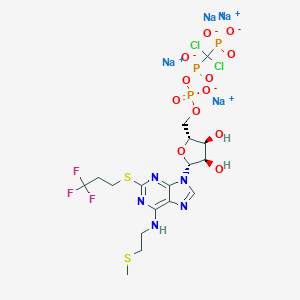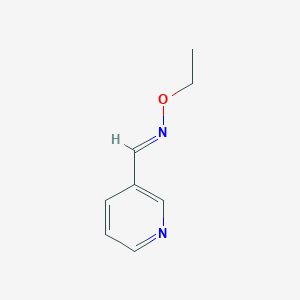
(E)-N-ethoxy-1-pyridin-3-ylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-ethoxy-1-pyridin-3-ylmethanimine, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of imines and is widely used in medicinal chemistry and drug discovery research.
Scientific Research Applications
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is the treatment of Alzheimer's disease. (E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting acetylcholinesterase, (E)-N-ethoxy-1-pyridin-3-ylmethanimine can increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
Another area of research is the treatment of cancer. (E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can also inhibit the activity of matrix metalloproteinases, enzymes that are involved in the invasion and metastasis of cancer cells.
Mechanism of Action
The mechanism of action of (E)-N-ethoxy-1-pyridin-3-ylmethanimine involves its interaction with various enzymes and proteins in the body. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can inhibit acetylcholinesterase by binding to the active site of the enzyme, which prevents the breakdown of acetylcholine. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can also inhibit matrix metalloproteinases by binding to the zinc ion in the active site of the enzyme, which prevents the cleavage of extracellular matrix proteins.
Biochemical and Physiological Effects:
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to have various biochemical and physiological effects in the body. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can increase the levels of acetylcholine in the brain, which can improve cognitive function. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can also inhibit the growth and invasion of cancer cells, which can prevent the progression of cancer. (E)-N-ethoxy-1-pyridin-3-ylmethanimine has also been shown to have anti-inflammatory and antioxidant properties, which can reduce inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the significant advantages of (E)-N-ethoxy-1-pyridin-3-ylmethanimine is its high potency and selectivity towards its targets. (E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to have a low toxicity profile, which makes it a promising candidate for drug development. However, one of the limitations of (E)-N-ethoxy-1-pyridin-3-ylmethanimine is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Another limitation is the lack of clinical studies on the safety and efficacy of (E)-N-ethoxy-1-pyridin-3-ylmethanimine in humans.
Future Directions
There are several future directions for the research and development of (E)-N-ethoxy-1-pyridin-3-ylmethanimine. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of (E)-N-ethoxy-1-pyridin-3-ylmethanimine. Another area of research is the development of novel formulations of (E)-N-ethoxy-1-pyridin-3-ylmethanimine to improve its solubility and bioavailability. Further studies are also needed to investigate the safety and efficacy of (E)-N-ethoxy-1-pyridin-3-ylmethanimine in humans. Additionally, (E)-N-ethoxy-1-pyridin-3-ylmethanimine can be further explored for its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion:
(E)-N-ethoxy-1-pyridin-3-ylmethanimine, or (E)-N-ethoxy-1-pyridin-3-ylmethanimine, is a chemical compound that has shown promising therapeutic applications in various diseases. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can inhibit acetylcholinesterase and matrix metalloproteinases, which can improve cognitive function and prevent the progression of cancer. (E)-N-ethoxy-1-pyridin-3-ylmethanimine has several advantages, such as high potency and selectivity, but also has limitations, such as poor solubility and lack of clinical studies. Further research is needed to optimize the synthesis method, develop novel formulations, and investigate the safety and efficacy of (E)-N-ethoxy-1-pyridin-3-ylmethanimine in humans.
Synthesis Methods
The synthesis of (E)-N-ethoxy-1-pyridin-3-ylmethanimine involves the reaction of 3-aminopyridine with ethyl orthoformate in the presence of acetic acid. This reaction results in the formation of (E)-N-ethoxy-1-pyridin-3-ylmethanimine as a yellow solid with a melting point of 93-94°C. The purity of (E)-N-ethoxy-1-pyridin-3-ylmethanimine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVXWLTTPBQBS-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


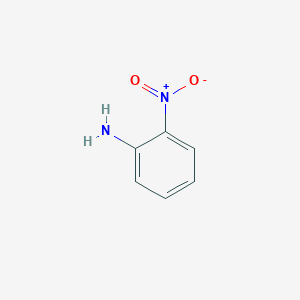


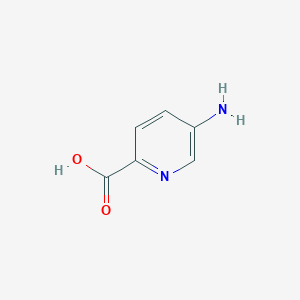
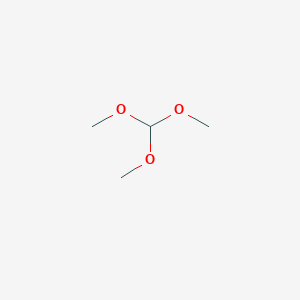
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
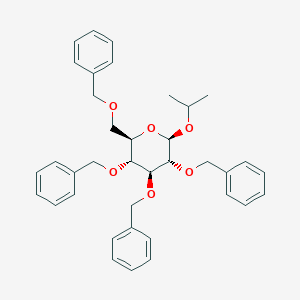

![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
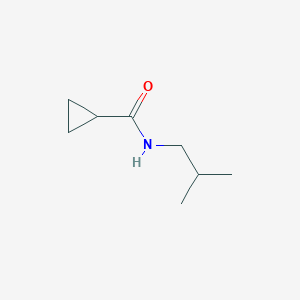
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
